An In-depth Technical Guide to 5-Chlorosulfonyl-2-methoxybenzoic Acid (CAS 51904-91-7)
An In-depth Technical Guide to 5-Chlorosulfonyl-2-methoxybenzoic Acid (CAS 51904-91-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorosulfonyl-2-methoxybenzoic acid, with the CAS registry number 51904-91-7, is a bifunctional molecule of significant interest in the realms of medicinal chemistry and organic synthesis.[1][2] Its structure, incorporating both a carboxylic acid and a reactive sulfonyl chloride, makes it a versatile building block for the synthesis of a wide array of complex organic molecules and pharmaceutical intermediates.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Chlorosulfonyl-2-methoxybenzoic acid is paramount for its effective handling, reaction optimization, and application.
| Property | Value | Reference |
| CAS Number | 51904-91-7 | [2] |
| Molecular Formula | C8H7ClO5S | [2] |
| Molecular Weight | 250.66 g/mol | [2][3] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | Refrigerator (2-8°C), Inert atmosphere | [4][5] |
Structural Information
The unique reactivity of this compound stems from its distinct structural features. The electron-withdrawing nature of the chlorosulfonyl group and the electron-donating methoxy group influence the reactivity of the aromatic ring and the functional groups.
Caption: General workflow for the synthesis of 5-Chlorosulfonyl-2-methoxybenzoic acid.
Reactivity
The reactivity of 5-Chlorosulfonyl-2-methoxybenzoic acid is dominated by its two functional groups:
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Sulfonyl Chloride: This group is a potent electrophile and readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, most notably amines, to form sulfonamides. [1]This reactivity is the cornerstone of its utility in synthesizing diverse bioactive molecules. [1]* Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction.
This dual functionality allows for sequential or orthogonal chemical modifications, providing a powerful tool for building molecular complexity.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 5-Chlorosulfonyl-2-methoxybenzoic acid in the pharmaceutical industry is as a key intermediate in the synthesis of sulfonamide-containing drug candidates. [1]Sulfonamides are a well-established class of pharmacophores found in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs.
For instance, its deuterated form is used as an intermediate in the synthesis of S-(-)-Sulpiride, a dopamine D2 and D3-receptor antagonist. [6]This highlights its relevance in the development of neurologically active compounds.
The general workflow for utilizing this compound in a drug discovery program often involves the reaction of the sulfonyl chloride with a library of amines to generate a diverse set of sulfonamide derivatives. These derivatives are then screened for biological activity against a specific therapeutic target.
Caption: Application of 5-Chlorosulfonyl-2-methoxybenzoic acid in a typical drug discovery workflow.
Safety and Handling
As a reactive chemical, proper safety precautions are essential when handling 5-Chlorosulfonyl-2-methoxybenzoic acid.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) or Causes skin irritation (H315) |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (H319) |
| Specific target organ toxicity, single exposure | May cause respiratory irritation (H335) |
The signal word for this compound is Danger . [3][4]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [7]* Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. [7]Wash hands thoroughly after handling. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]It is recommended to store it under an inert atmosphere in a refrigerator. [5]
First Aid Measures
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water. [7]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [9]* If inhaled: Move the person to fresh air and keep them comfortable for breathing. [7]* If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Conclusion
5-Chlorosulfonyl-2-methoxybenzoic acid is a valuable and versatile reagent for chemical synthesis, particularly in the field of drug discovery. Its bifunctional nature allows for the straightforward creation of diverse molecular libraries, primarily through the formation of sulfonamides. A comprehensive understanding of its properties, reactivity, and safe handling procedures is crucial for any researcher or scientist intending to utilize this powerful synthetic building block. The continued exploration of its reactivity will undoubtedly lead to the development of novel therapeutic agents and other valuable chemical entities.
References
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PrepChem.com. Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). Available from: [Link]
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PubChem. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007. Available from: [Link]
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Pharmaffiliates. CAS No : 123958-84-9| Chemical Name : 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3. Available from: [Link]
- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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lookchem. Cas 89469-32-9,5-Chlorosulfonyl-2-MethoxybenzoicAcid. Available from: [Link]
- Google Patents. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
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CAS Common Chemistry. 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid. Available from: [Link]
- Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
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NIST WebBook. Benzoic acid, 2-methoxy-. Available from: [Link]
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